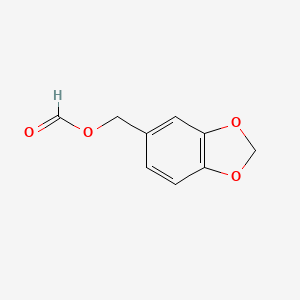
1,3-Benzodioxole-5-methanol, formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-methanol, formate can be synthesized through the esterification of 1,3-Benzodioxole-5-methanol (piperonyl alcohol) with formic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,3-Benzodioxole-5-methanol, formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to 1,3-Benzodioxole-5-methanol using reducing agents such as lithium aluminum hydride.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or other strong bases.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-methanol, formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-methanol, formate involves its interaction with specific molecular targets. The methylenedioxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole-5-methanol, formate can be compared with other similar compounds, such as:
1,3-Benzodioxole-5-methanol (Piperonyl alcohol): The parent compound, which lacks the formate group.
1,3-Benzodioxole-5-carboxylic acid: A carboxylic acid derivative with different chemical properties and reactivity.
1,3-Benzodioxole-5-amine:
The uniqueness of this compound lies in its ester functionality, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
85262-96-0 |
|---|---|
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-ylmethyl formate |
InChI |
InChI=1S/C9H8O4/c10-5-11-4-7-1-2-8-9(3-7)13-6-12-8/h1-3,5H,4,6H2 |
InChI-Schlüssel |
ZPQGZTFOFQEGAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



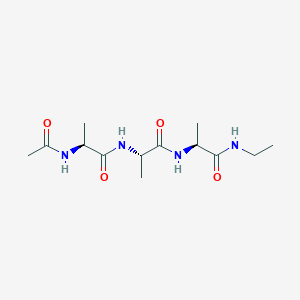
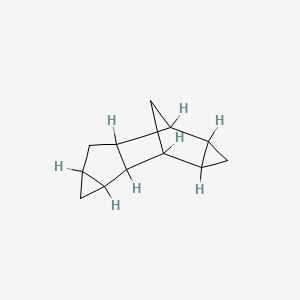
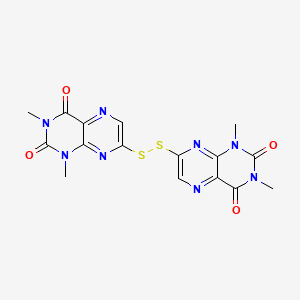
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
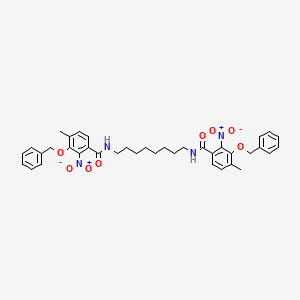

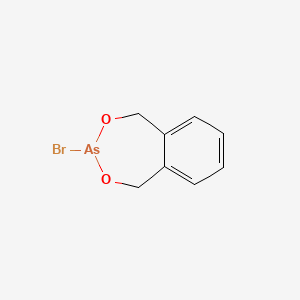
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
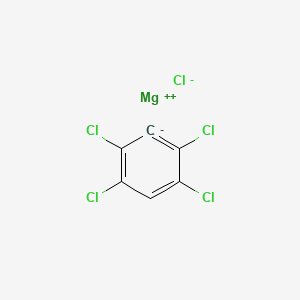

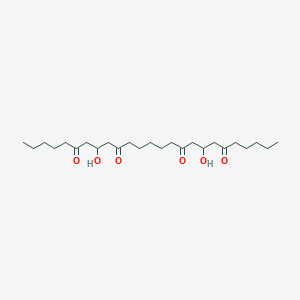
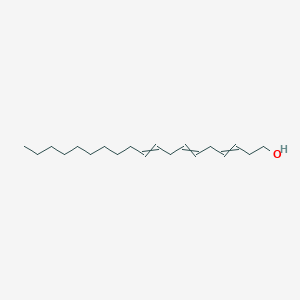
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
